molecular formula C21H14Cl2N2O2S B2824714 3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 338757-00-9

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2824714
CAS No.: 338757-00-9
M. Wt: 429.32
InChI Key: WPNSLJKVUGBUCN-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a synthetic thieno[2,3-b]pyridine derivative characterized by a dichlorophenylmethoxy substituent at position 3 and a phenylcarboxamide group at position 2. Its molecular formula is C₂₁H₁₄Cl₂N₂O₂S, with an average molecular mass of 437.31 g/mol . The compound belongs to a class of molecules designed to modulate transcription factors like FOXM1, which is overexpressed in cancers such as triple-negative breast cancer (TNBC) . The 3,4-dichlorophenyl moiety introduces electron-withdrawing effects (due to chlorine atoms) alongside the electron-donating methoxy group, creating a unique electronic profile that may influence binding affinity and biological activity .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-16-9-8-13(11-17(16)23)12-27-18-15-7-4-10-24-21(15)28-19(18)20(26)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSLJKVUGBUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the 3,4-Dichlorophenyl Group: This step often involves nucleophilic substitution reactions where a 3,4-dichlorophenyl halide reacts with a nucleophile to form the desired substitution product.

    Attachment of the Phenylcarboxamide Moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : -CN and -CF₃ at position 2 significantly enhance FOXM1 inhibition (IC₅₀ < 1 µM) by increasing polarity and binding to residues like Val296 and Leu289 .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in the target compound) may reduce activity compared to -CN/-CF₃ but improve solubility .
  • Halogen Effects: 4-Cl or 4-Br substituents synergize with EWGs to optimize binding, while 3,4-dichlorophenyl (as in SKLB70359) enhances cytotoxicity in hepatic carcinoma .

Structural and Functional Divergence

  • SKLB70359 : The absence of a methoxy group simplifies its structure, allowing direct interaction with kinase domains in HepG2 cells .
  • Compound 8 : Features a trifluoromethyl group at position 4, which increases metabolic stability but reduces aqueous solubility compared to the target compound.
  • Compound 13 : A bromo substituent at position 4 combined with -CF₃ shows moderate activity (IC₅₀ = 2.1 µM), highlighting the trade-off between lipophilicity and target engagement.

Molecular Docking Insights

Docking studies reveal that:

  • The dichlorophenylmethoxy group in the target compound may form halogen bonds with FOXM1’s Phe294, but its bulkiness could limit access to the hydrophobic pocket occupied by -CN derivatives .

Biological Activity

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C22H19Cl2N2O2SC_{22}H_{19}Cl_2N_2O_2S with a molecular weight of 440.37 g/mol. The compound features a thieno[2,3-b]pyridine unit substituted with a 3,4-dichlorophenyl group and a phenylcarboxamide moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antitumor Activity

In vitro studies have shown that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antitumor activity against various cancer cell lines. For instance, compounds similar to this compound have been tested against cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The results demonstrated selective cytotoxicity with IC50 values indicating effective inhibition at low concentrations. For example:

CompoundCell LineIC50 (μM)
B7A5490.440 ± 0.039
B8NCI-H19750.297 ± 0.024
B9A549>50
B1NCI-H197515.629 ± 1.03

These findings suggest that modifications to the thieno[2,3-b]pyridine structure can enhance biological activity against specific cancer types .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, some studies have highlighted the role of these compounds in inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers .

Case Studies

Several case studies have documented the efficacy of thieno[2,3-b]pyridine derivatives in preclinical models:

  • Study on EGFR Inhibition : A study evaluated the inhibitory effects of thieno[2,3-b]pyridine derivatives on EGFR L858R/T790M mutants. The results indicated that these compounds could effectively inhibit mutant forms of EGFR at concentrations as low as 0.1 μM.
  • Apoptosis Induction : Another research effort focused on the ability of certain derivatives to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition. Compounds were shown to significantly reduce cell viability in T47D breast cancer models with EC50 values as low as 0.004 μM .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide to improve yield?

Answer: Key parameters include:

  • Catalyst selection : Lewis acids (e.g., FeCl₃) or bases (e.g., K₂CO₃) for facilitating substitution and condensation reactions .
  • Temperature control : Maintain 60–80°C during substitution reactions to avoid side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Structural Characterization

Q. Q2. What advanced techniques are recommended for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves 3D conformation and bond angles, critical for verifying the fused thieno[2,3-b]pyridine core .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₅Cl₂N₂O₂S) with <5 ppm error .
  • Multinuclear NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions, e.g., δ 7.8–8.2 ppm for aromatic protons .

Biological Activity Assessment

Q. Q3. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?

Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values in kinase or protease inhibition studies .
  • Dose-response curves : Test concentrations from 0.1–100 µM, with triplicate measurements to ensure reproducibility .
  • Control experiments : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks .

Data Contradiction Analysis

Q. Q4. How to address discrepancies in reported biological activity across studies?

Answer:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
  • Solubility checks : Verify compound solubility in assay buffers using dynamic light scattering (DLS) .
  • Metabolic stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid degradation .

Computational Modeling

Q. Q5. What computational strategies are effective for predicting binding modes with target proteins?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide with protein structures (PDB ID: e.g., 3POZ) .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD <2 Å) .
  • QSAR models : Train on analogs (e.g., thieno[2,3-b]pyridine derivatives) to correlate substituents with activity .

Advanced SAR Studies

Q. Q6. How to systematically investigate the impact of substituents on bioactivity?

Answer:

  • Substituent libraries : Synthesize derivatives with varied groups (e.g., -OCH₃, -Cl, -CF₃) at the 3,4-dichlorophenyl position .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., logP vs. IC₅₀) .
  • Crystallographic data : Compare binding poses of analogs (e.g., 3-methoxy vs. 3-fluoro derivatives) .

Stability and Storage

Q. Q7. What conditions ensure long-term stability of the compound in laboratory settings?

Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Stability testing : Monitor purity via HPLC every 3 months (retention time shifts >5% indicate degradation) .
  • Lyophilization : For aqueous solutions, lyophilize and store as a stable powder .

Toxicity Profiling

Q. Q8. What methodologies are recommended for preliminary toxicity screening?

Answer:

  • In vitro cytotoxicity : Use MTT assays on HEK293 or HepG2 cells at 10–100 µM .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .
  • Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100 .

Scale-Up Challenges

Q. Q9. What are common pitfalls in scaling up synthesis from milligrams to grams?

Answer:

  • Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equiv of 3,4-dichlorophenylmethanol) to compensate for inefficiencies .

Interdisciplinary Collaboration

Q. Q10. How can chemists and biologists collaborate to accelerate translational research?

Answer:

  • Shared data platforms : Use ELNs (e.g., LabArchives) for real-time access to synthetic protocols and bioassay results .
  • Joint hypothesis testing : Prioritize analogs with favorable ADMET profiles for in vivo studies .
  • Grant proposals : Highlight interdisciplinary milestones (e.g., IND-enabling studies) in funding applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.